molecular formula C19H23N3O3 B5347776 2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid

2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid

Cat. No. B5347776
M. Wt: 341.4 g/mol
InChI Key: OHXHDTKWACTPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid is a synthetic compound that belongs to the class of benzodiazepine derivatives. It is commonly referred to as L-838,417 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the receptor, leading to the anxiolytic and antidepressant-like effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a key role in the regulation of anxiety and mood. In addition, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for the GABAA receptor. This makes it a useful tool for studying the role of the GABAA receptor in anxiety and mood disorders. However, one of the limitations is its poor water solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid. One area of research is the development of more water-soluble analogs that can be administered in vivo. Another area of research is the investigation of its potential use in the treatment of addiction and cognitive disorders. Finally, there is a need for further studies to elucidate the exact mechanism of action of this compound.

Synthesis Methods

The synthesis of 2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid involves several steps. The first step involves the reaction of 2-hydroxy-5-bromobenzoic acid with 4-(2-methyl-4-pyridinyl)-1,4-diazepane in the presence of a base such as potassium carbonate. This results in the formation of an intermediate compound, which is then treated with methyl iodide to yield the final product.

Scientific Research Applications

2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. In addition, it has been investigated for its potential use in the treatment of neuropathic pain, addiction, and cognitive disorders.

properties

IUPAC Name

2-hydroxy-5-[[4-(2-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-11-16(5-6-20-14)22-8-2-7-21(9-10-22)13-15-3-4-18(23)17(12-15)19(24)25/h3-6,11-12,23H,2,7-10,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXHDTKWACTPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCCN(CC2)CC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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